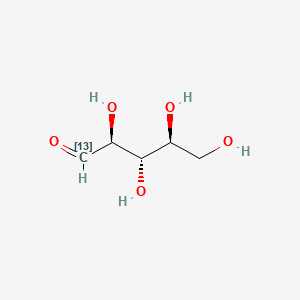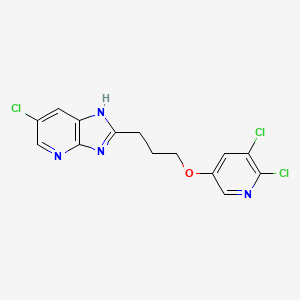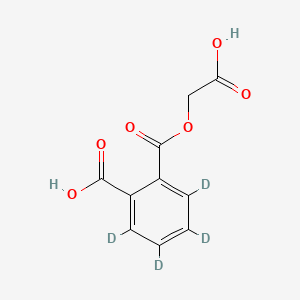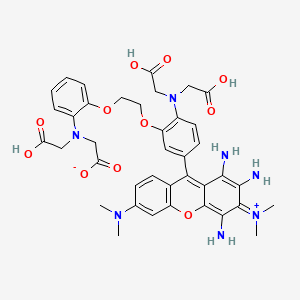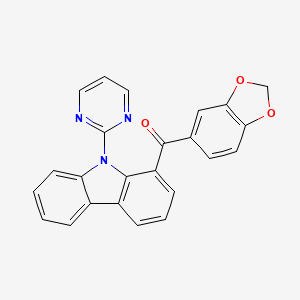
Antitumor agent-44
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Antitumor agent-44 is a promising compound in the field of cancer research. It has shown significant potential in inhibiting the growth of various cancer cells, including lung adenocarcinoma cells. This compound disrupts mitochondrial homeostasis, induces cell cycle arrest, and promotes apoptosis in cancer cells .
準備方法
The synthesis of antitumor agent-44 involves several steps. One of the common synthetic routes includes the reaction of specific precursors under controlled conditions to form the desired compound. The process typically involves:
Step 1: Preparation of the starting material through a series of chemical reactions.
Step 2: Formation of the core structure of this compound by reacting the starting material with appropriate reagents.
Step 3: Purification and isolation of the final product using techniques such as chromatography.
Industrial production methods focus on optimizing these steps to ensure high yield and purity. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact .
化学反応の分析
Antitumor agent-44 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
Antitumor agent-44 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the mechanisms of antitumor activity and to develop new synthetic methodologies.
Biology: It is used to investigate the cellular and molecular mechanisms of cancer cell growth and apoptosis.
Medicine: It is being explored as a potential therapeutic agent for the treatment of various cancers.
Industry: It is used in the development of new anticancer drugs and in the study of drug resistance mechanisms .
作用機序
The mechanism of action of antitumor agent-44 involves several key steps:
Disruption of Mitochondrial Homeostasis: The compound interferes with the normal function of mitochondria, leading to a loss of mitochondrial membrane potential.
Induction of Cell Cycle Arrest: It causes the accumulation of cells in a specific phase of the cell cycle, preventing them from dividing.
Promotion of Apoptosis: It activates pathways that lead to programmed cell death, including the activation of caspases and the release of cytochrome c from mitochondria .
類似化合物との比較
Antitumor agent-44 is unique compared to other similar compounds due to its specific mechanism of action and its ability to target multiple pathways involved in cancer cell growth. Similar compounds include:
Cisplatin: A platinum-containing compound that forms DNA crosslinks, leading to cell death.
Doxorubicin: An anthracycline antibiotic that intercalates into DNA and inhibits topoisomerase II.
Paclitaxel: A taxane that stabilizes microtubules and prevents cell division .
This compound stands out due to its ability to disrupt mitochondrial homeostasis and induce apoptosis through multiple pathways, making it a promising candidate for further research and development.
特性
分子式 |
C24H15N3O3 |
|---|---|
分子量 |
393.4 g/mol |
IUPAC名 |
1,3-benzodioxol-5-yl-(9-pyrimidin-2-ylcarbazol-1-yl)methanone |
InChI |
InChI=1S/C24H15N3O3/c28-23(15-9-10-20-21(13-15)30-14-29-20)18-7-3-6-17-16-5-1-2-8-19(16)27(22(17)18)24-25-11-4-12-26-24/h1-13H,14H2 |
InChIキー |
JNRQJBKOMNNIRT-UHFFFAOYSA-N |
正規SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)C3=CC=CC4=C3N(C5=CC=CC=C45)C6=NC=CC=N6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



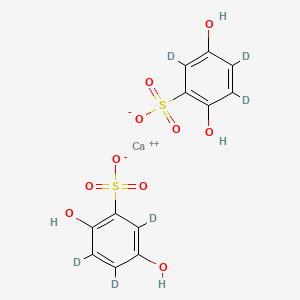


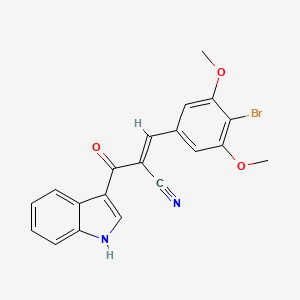
![[(E)-[1-(3,4-dichlorophenyl)-3-imidazol-1-ylpropylidene]amino]thiourea](/img/structure/B12407830.png)
![2-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazine-3,5-dione](/img/structure/B12407838.png)
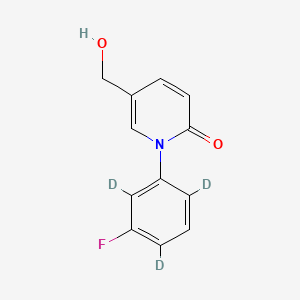
![1-[(4R,6R,6aS)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-hydroxypyrimidine-2,4-dione](/img/structure/B12407852.png)
